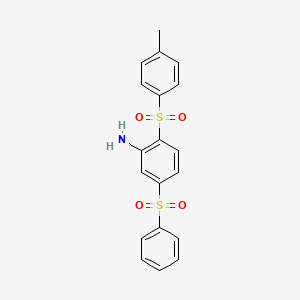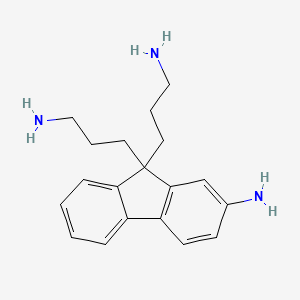![molecular formula C18H16N2O2 B8042495 3-[4-[4-(2-Cyanoethoxy)phenyl]phenoxy]propanenitrile](/img/structure/B8042495.png)
3-[4-[4-(2-Cyanoethoxy)phenyl]phenoxy]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-[4-(2-Cyanoethoxy)phenyl]phenoxy]propanenitrile is an organic compound characterized by its complex structure, which includes a cyanoethoxy group and a phenylphenoxy moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[4-(2-Cyanoethoxy)phenyl]phenoxy]propanenitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(2-cyanoethoxy)phenol with 4-bromophenylpropanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-[4-(2-Cyanoethoxy)phenyl]phenoxy]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting nitrile groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated derivatives, nitro compounds.
Aplicaciones Científicas De Investigación
3-[4-[4-(2-Cyanoethoxy)phenyl]phenoxy]propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which 3-[4-[4-(2-Cyanoethoxy)phenyl]phenoxy]propanenitrile exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The cyano and phenoxy groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[4-[4-(2-Cyanoethoxy)phenyl]phenoxy]butanenitrile
- 3-[4-[4-(2-Cyanoethoxy)phenyl]phenoxy]ethanenitrile
Uniqueness
Compared to similar compounds, 3-[4-[4-(2-Cyanoethoxy)phenyl]phenoxy]propanenitrile is unique due to its specific chain length and the positioning of functional groups, which can significantly affect its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for targeted research applications.
Propiedades
IUPAC Name |
3-[4-[4-(2-cyanoethoxy)phenyl]phenoxy]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c19-11-1-13-21-17-7-3-15(4-8-17)16-5-9-18(10-6-16)22-14-2-12-20/h3-10H,1-2,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVZFVBPMRXEBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OCCC#N)OCCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[3-(Phenylsulfonyl)propyl]amino]-1,4-naphthalenedione](/img/structure/B8042412.png)

![3-[9-(2-Carboxyethyl)-2-nitrofluoren-9-yl]propanoic acid](/img/structure/B8042425.png)

![2-Hydroxyethyl 4-[4-(2-hydroxyethoxycarbonyl)phenyl]sulfonylbenzoate](/img/structure/B8042445.png)





![2-[Di(piperidin-1-yl)methyl]-5-methyl-1,3-benzoxazole](/img/structure/B8042516.png)
![2-[2-(cyclohexylcarbamoyloxy)ethyl-methylamino]ethyl N-cyclohexylcarbamate](/img/structure/B8042523.png)
![4-[2-(4-Amino-3,5-dimethylcyclohexyl)propan-2-yl]-2,6-dimethylcyclohexan-1-amine](/img/structure/B8042529.png)

